molecular formula C27H23N3O3S2 B11495654 (2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11495654
M. Wt: 501.6 g/mol
InChI Key: MCNQTTXJBWGLRU-PXLXIMEGSA-N
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Description

The compound (2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a methoxybenzylidene group, and a thiophene ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 7-methyl-2-aminothiazolo[3,2-a]pyrimidine-3-one in the presence of a suitable base, followed by the introduction of the thiophene ring through a cyclization reaction. The final step involves the acylation of the intermediate with 2-methylphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene and thiophene moieties, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, (2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound is being investigated for its pharmacological properties. Studies have shown that it can inhibit certain enzymes and receptors, making it a potential treatment for various diseases.

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and nanotechnology.

Mechanism of Action

The mechanism of action of (2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The compound’s ability to generate reactive oxygen species also contributes to its biological effects, leading to cell death in certain cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: is similar to other thiazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C27H23N3O3S2

Molecular Weight

501.6 g/mol

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H23N3O3S2/c1-16-7-4-5-8-20(16)29-25(31)23-17(2)28-27-30(24(23)21-9-6-14-34-21)26(32)22(35-27)15-18-10-12-19(33-3)13-11-18/h4-15,24H,1-3H3,(H,29,31)/b22-15+

InChI Key

MCNQTTXJBWGLRU-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CC=C(C=C5)OC)/S3)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CC=C(C=C5)OC)S3)C

Origin of Product

United States

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